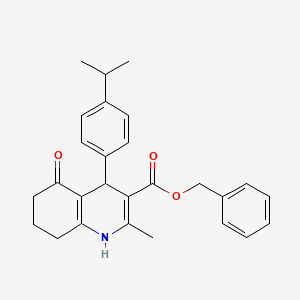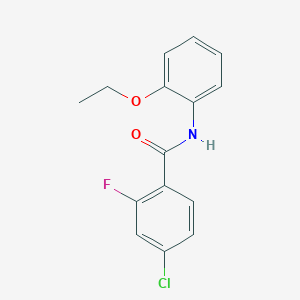
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, commonly known as BPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPC is a member of the pyrrolidine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. For example, BPPC has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
BPPC has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. BPPC has also been found to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
实验室实验的优点和局限性
One of the main advantages of BPPC is its versatility. It can be easily synthesized using a variety of methods, and can be modified to produce a range of derivatives with different properties. However, one of the main limitations of BPPC is its toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on BPPC. One area of interest is the development of new derivatives with improved properties, such as lower toxicity or increased potency. Another area of interest is the study of the mechanism of action of BPPC, which could provide insights into its potential as a drug candidate for the treatment of various diseases. Finally, there is also potential for the development of new applications for BPPC, such as in the field of nanotechnology or as a tool for studying protein-protein interactions.
合成方法
BPPC can be synthesized using a variety of methods, but one of the most common is the reaction between 2-bromobenzoyl chloride and phenylpyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization.
科学研究应用
BPPC has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. BPPC has been found to exhibit promising activity against cancer cells, and has also been studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
1-(2-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c19-16-10-5-4-9-15(16)17(22)21-12-6-11-18(21,13-20)14-7-2-1-3-8-14/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSADOTPDVLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Br)(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)